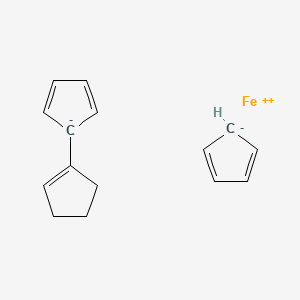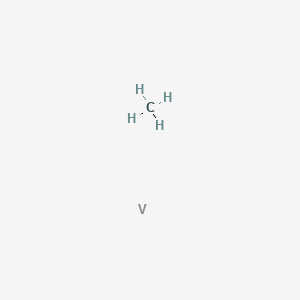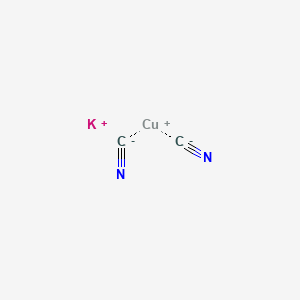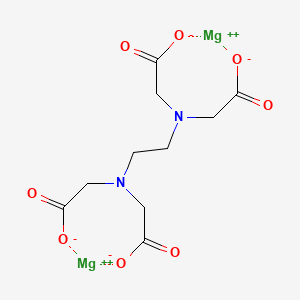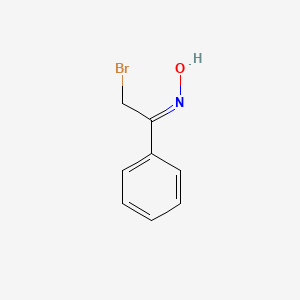
BARIUM FERROCYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium ferrocyanide is a chemical compound that is commonly used in scientific research due to its unique properties. It is a type of coordination complex that contains both barium and ferrocyanide ions, which are known for their ability to form stable and insoluble salts. In
Applications De Recherche Scientifique
Piezoelectric Nanogenerators
Research on nanostructured piezoelectric energy harvesters, including barium titanate, has shown significant potential for higher power outputs due to their high piezoelectric coefficients. The advancement in the application of nanostructured materials for energy harvesting highlights the importance of understanding nanoscale effects on piezoelectricity and ferroelectricity, providing insights into the potential utility of Barium Ferrocyanide in similar applications (Briscoe & Dunn, 2015).
Ferroelectric Properties of Barium Titanate
Studies on the domain structure of barium titanate under mechanical stresses have revealed insights into the ferroelectric properties of barium compounds. Understanding the effect of mechanical stress on ferroelectric crystals, including domain switching and crack growth along domain walls, can inform the design and application of this compound in devices relying on ferroelectric or piezoelectric properties (Borodina & Kramarov, 2020).
Losses in Ferroelectric Materials
Investigations into the energy losses in ferroelectric materials, including barium titanate, provide a comprehensive understanding of the intrinsic and extrinsic mechanisms contributing to energy dissipation. This research is essential for designing electromechanical devices with improved performance and reduced losses, potentially relevant to the applications of this compound in similar contexts (Liu, Zhang, Jiang, & Cao, 2015).
Environmental Remediation
Studies on the treatment of metal cyanide bearing wastewater through simultaneous adsorption and biodegradation indicate the relevance of ferrocyanide materials in environmental remediation. This research suggests the potential of this compound in water treatment and pollution control, leveraging its chemical properties for the adsorption and degradation of contaminants (Dash, Balomajumder, & Kumar, 2008).
Orientations Futures
Mécanisme D'action
Target of Action
Barium Ferrocyanide is a complex inorganic compound with the formula Ba2[Fe(CN)6]. It is a mixed-valence compound, where iron exists in two different oxidation states . The primary targets of this compound are the redox-active sites in biochemical systems, where it can participate in electron transfer processes .
Mode of Action
This compound interacts with its targets through redox reactions. In thermoelectrochemical cells, for example, it undergoes redox processes at the electrodes, generating a potential difference and a current . The ratio of the oxidized and reduced states of this compound can significantly affect the power produced .
Biochemical Pathways
This compound affects the redox pathways in biochemical systems. It participates in electron transfer processes, influencing the overall redox balance. The compound’s role in these pathways is primarily associated with its redox properties and its ability to interact with other redox-active species .
Pharmacokinetics
It’s important to note that the bioavailability and pharmacokinetics of any compound depend on various factors, including its chemical properties, the route of administration, and the physiological characteristics of the individual .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its redox activity. By participating in electron transfer processes, it can influence the redox state of cells and potentially affect various cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation rates and yields of ferrocyanide, a related compound, are optimal at slightly alkaline conditions (pH 8−9) and moderate temperatures (≈20−30 °C) . These factors could similarly influence the behavior of this compound.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Barium Ferrocyanide can be achieved through a precipitation reaction between Barium Chloride and Potassium Ferrocyanide.", "Starting Materials": [ "Barium Chloride", "Potassium Ferrocyanide", "Distilled Water" ], "Reaction": [ "Dissolve 10g of Barium Chloride in 100mL of distilled water", "Dissolve 15g of Potassium Ferrocyanide in 100mL of distilled water", "Slowly add the Potassium Ferrocyanide solution to the Barium Chloride solution while stirring continuously", "A yellow precipitate of Barium Ferrocyanide will form", "Filter the precipitate and wash it with distilled water", "Dry the Barium Ferrocyanide precipitate at 60°C for 24 hours" ] } | |
| 13821-06-2 | |
Formule moléculaire |
C6Ba2FeN6 |
Poids moléculaire |
486.60 g/mol |
Nom IUPAC |
barium(2+);iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.2Ba.Fe/c6*1-2;;;/q6*-1;3*+2 |
Clé InChI |
NUZIUQUIUFXLAH-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ba+2].[Ba+2] |
Description physique |
Cream colored powder; [Alfa Aesar MSDS] |
Origine du produit |
United States |
Q1: What are the advantages of using Barium Ferrocyanide over Lead Ferrocyanide in electrical squibs?
A1: The research indicates that this compound offers several advantages over Lead Ferrocyanide in electrical squib applications:
- Enhanced Safety: BFCN-based squibs demonstrate a higher no-fire current (NFC) compared to LFCN-based squibs []. This higher threshold makes them safer to handle as accidental ignition is less likely.
- Comparable Performance: BFCN demonstrates comparable electrothermal response (ETR) to LFCN, indicating its effectiveness in generating heat upon electrical stimulation [].
- Improved Shelf Life: Accelerated aging tests suggest that BFCN-based squibs possess a reasonable shelf life, ensuring reliable long-term performance [].
Q2: How can the electrothermal response (ETR) technique be used for quality control of this compound-based squibs?
A2: The research highlights the ETR technique as a valuable tool for quality control of BFCN-based squibs []. By analyzing the ETR, manufacturers can:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


